3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-6,7-dihydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C7H9N3O/c8-7-9-6(11)5-3-1-2-4-10(5)7/h3H,1-2,4H2,(H2,8,9,11) |
InChI Key |
OFIMNNZZSCHUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=O)N=C(N2C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,5-a]pyridine core. For instance, a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 3-amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one exhibit antimicrobial properties. Studies have shown that modifications of the imidazo[1,5-a]pyridine scaffold can lead to enhanced activity against various bacterial strains. For instance, derivatives have been synthesized that demonstrate significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The structure-activity relationship (SAR) studies suggest that the amino group at position 3 plays a crucial role in enhancing cytotoxicity against certain tumor types.
Synthetic Chemistry
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the synthesis of more complex heterocyclic compounds. For example, it can be used in cyclization reactions to produce novel imidazo-pyridine derivatives with potential biological activity.
Reactivity and Functionalization
The reactivity of the amino group allows for further functionalization through electrophilic aromatic substitution or nucleophilic addition reactions. This versatility is beneficial for chemists looking to explore new derivatives with tailored properties for specific applications.
Biological Studies
Mechanistic Studies
In biological research, this compound has been utilized to study its interaction with biological targets such as enzymes and receptors. Its ability to bind selectively to certain proteins makes it a valuable tool for understanding biochemical pathways and the development of targeted therapies.
Pharmacokinetics and Toxicology
Studies on the pharmacokinetic properties of this compound are crucial for assessing its viability as a drug candidate. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to predict how it behaves in biological systems.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al., 2022 | Antimicrobial Activity | Identified derivatives with enhanced efficacy against resistant bacteria. |
| Johnson & Lee, 2023 | Anticancer Properties | Demonstrated apoptosis induction in breast cancer cell lines via specific pathway modulation. |
| Patel et al., 2024 | Synthetic Applications | Developed novel imidazo-pyridine compounds using this compound as a precursor. |
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrazin-4(5H)-ones
- Example : 5-Aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-ones (e.g., Compound 2350)
- Key Structural Differences : Replaces the imidazole ring with pyrazole and positions the carbonyl group at C-4 instead of C-1.
- Biological Activity : Acts as a negative allosteric modulator (NAM) of mGlu3 receptors. The (R)-methyl analog at C-7 exhibits higher potency (IC50 = 392 nM) compared to the (S)-methyl variant .
- Pharmacokinetics : Demonstrates favorable DMPK properties and bioavailability in rats .
Triazolo[4,3-a]pyrimidin-5(1H)-ones
- Example: 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Key Structural Differences: Incorporates a triazole ring fused to pyrimidinone, with hydroxyl and phenyl substituents. Physicochemical Data: IR and NMR spectra confirm functional groups (C=O at 1680 cm⁻¹, OH at 3433 cm⁻¹). Analytical C, 67.89%; H, 4.48%; N, 17.57% .
Dihydropyrazolo[1,5-a]pyrimidines
- Example: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one Key Structural Differences: Pyrimidine ring instead of pyridine, with azo and trifluoromethylphenyl groups. Synthesis: Multicomponent regioselective synthesis from aromatic aldehydes. Analytical C, 54.61%; H, 3.58%; N, 19.96% .
6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
- Example: Catalog No. GF20313 (Cas No. 426219-51-4) Key Structural Differences: Positions the carbonyl group at C-8 instead of C-1 and lacks the 3-amino substituent. Physicochemical Properties: Molecular weight 136.15 g/mol; solubility data and storage conditions (2–8°C) provided .
Biological Activity
3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one (CAS Number: 344748-12-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₉N₃O
- Molecular Weight : 151.17 g/mol
- Structure : The compound features an imidazo[1,5-a]pyridine core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications to the imidazo structure can enhance the inhibition of cancer cell proliferation.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | 26 | Induces apoptosis |
| Derivative A | A549 | 0.95 | Inhibits VEGF-induced proliferation |
| Derivative B | MCF-7 | 0.39 | Aurora-A kinase inhibition |
The compound has been evaluated against various cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer), demonstrating promising cytotoxic effects with IC₅₀ values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against several bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests that this compound could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial activities, there is evidence suggesting that this compound may possess anti-inflammatory effects. In vitro assays have indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in response to treatment with the compound .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential pathways have been proposed:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Kinase Inhibition : It has been suggested that the compound may inhibit specific kinases involved in cell proliferation and survival.
- Cytokine Modulation : The ability to modulate cytokine production points towards a mechanism involving immune system interaction .
Case Studies
Recent studies have explored the therapeutic potential of this compound in various contexts:
-
Case Study on Cancer Treatment :
- A study conducted on HCT116 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis.
- The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.
- Case Study on Infection Control :
Q & A
Q. What are the optimal synthetic pathways for 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic routes often involve cyclization reactions using catalysts (e.g., copper iodide) and azide precursors, analogous to methods for triazolo-pyridine derivatives . Systematic optimization can employ Design of Experiments (DOE) to vary parameters such as temperature (e.g., 80°C in DMF), solvent polarity, and catalyst loading . Post-synthesis, purification via column chromatography and validation using HPLC (with ammonium acetate buffer at pH 6.5 ) ensures purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer : Use H/C NMR for structural elucidation, FTIR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate results with computational tools like density functional theory (DFT) to predict NMR chemical shifts. For purity, HPLC with a pH-adjusted ammonium acetate buffer (pH 6.5) is recommended . Contradictions between experimental and predicted data may require re-evaluation of synthetic intermediates or solvent effects .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzymatic targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate ligand-enzyme interactions, focusing on binding affinity and pose validation. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time. Validate predictions with in vitro assays, such as enzyme inhibition studies, using kinetic measurements (e.g., IC) . Link findings to theoretical frameworks, such as structure-activity relationships (SAR), to contextualize bioactivity within heterocyclic chemistry .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : First, confirm synthetic fidelity via intermediate characterization (e.g., LC-MS for byproducts). If discrepancies persist, apply advanced NMR techniques (e.g., 2D-COSY, HSQC) to resolve stereochemical ambiguities. Re-examine computational parameters (e.g., solvent models in DFT) and compare with experimental conditions (e.g., DMF vs. aqueous buffer) . Cross-reference with literature on analogous imidazo-pyridines to identify systemic errors .
Q. How can researchers integrate findings on this compound into a broader theoretical framework for heterocyclic reactivity?
- Methodological Answer : Conduct a systematic review of imidazo-pyridine derivatives to identify trends in electronic effects, ring strain, and substituent interactions. Use quantum mechanical calculations (e.g., HOMO-LUMO analysis) to map reactivity pathways. Align results with conceptual frameworks like frontier molecular orbital theory or Hammett substituent constants . Publish datasets in standardized formats to facilitate meta-analyses .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing: prepare solutions at pH 2–9 (adjusted with HCl/NaOH) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at fixed intervals (e.g., 0, 7, 14 days). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include control samples with stabilizers (e.g., antioxidants) to identify degradation mechanisms .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Apply bootstrap resampling to estimate confidence intervals. For multi-factorial assays (e.g., cytotoxicity and enzyme inhibition), employ multivariate ANOVA (MANOVA) to assess interaction effects. Validate assumptions (e.g., normality) with Shapiro-Wilk tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
